![molecular formula C10H9F2N3 B1423432 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline CAS No. 1315369-01-7](/img/structure/B1423432.png)

4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Descripción general

Descripción

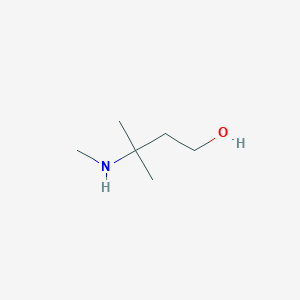

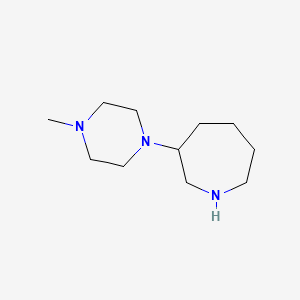

“4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline” is a chemical compound with the CAS Number: 1315369-01-7 . It has a molecular weight of 209.2 and its IUPAC name is 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline .

Molecular Structure Analysis

The InChI code for “4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline” is 1S/C10H9F2N3/c11-10(12)15-6-5-14-9(15)7-1-3-8(13)4-2-7/h1-6,10H,13H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Triflumizole : A compound structurally related to 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline, was studied for its crystal structure. The dihedral angle between the aniline and imidazole ring planes was found to be significant, and the weak intermolecular hydrogen bonds and C—H⋯π interactions were key in stabilizing the crystal packing (Kim et al., 2010).

Chemical Synthesis and Applications

- Antitumor Agent Synthesis : The synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agent nilotinib, was achieved from 3,5-dinitro-1-trifluoromethylbenzene. This synthesis pathway indicates the potential application of related compounds in pharmaceutical synthesis (Yang Shijing, 2013).

Sensing and Detection

- Metal Ion Detection : A compound, 4-[2,4,5-tris(4-bromophenyl)-1H-imidazol-1-yl]aniline, exhibited highly selective and sensitive UV and fluorescence response to Fe3+ ions, showing potential for use in aqueous solution metal ion detection (Yanpeng et al., 2019).

Corrosion Inhibition

- Copper Corrosion Inhibition : Chemically modified imidazole molecules like 4-(1H-imidazol-1-yl)aniline were investigated as inhibitors for copper corrosion in acidic medium. The study showed a correlation between the electronic properties of the molecules and their corrosion inhibition efficiencies, highlighting their potential in material science applications (Costa et al., 2022).

Fluorescent Properties

- Fluorophores Synthesis : The synthesis of 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives from 4-(4,5-diphenyl-1H-imidazol-2-yl) aniline revealed that these compounds show absorption in the ultraviolet region and emission in the blue region, indicating their use in fluorescence applications (Padalkar et al., 2015).

Catalytic Applications

- Palladium(II) Metal Chemistry : The synthesis and reactivity of Pd(II) complexes bearing 2-(4,5-dihydro-1H-imidazol-2-yl)aniline were investigated for their catalytic activities in cross-coupling reactions. This underscores the potential of related compounds in catalysis (Sudharsan & Suresh, 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is Histone Deacetylase 6 (HDAC6), a crucial drug target for both tumorous and non-tumorous diseases .

Mode of Action

4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline acts as a selective, mechanism-based, and essentially irreversible inhibitor of HDAC6 . It binds tightly to HDAC6 and inhibits it through a slow two-step binding mechanism .

Propiedades

IUPAC Name |

4-[1-(difluoromethyl)imidazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-10(12)15-6-5-14-9(15)7-1-3-8(13)4-2-7/h1-6,10H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFVIYREGQJGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1423349.png)

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone](/img/structure/B1423352.png)

![2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride](/img/structure/B1423355.png)

![1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1423357.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B1423358.png)

![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423359.png)

![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)

![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)